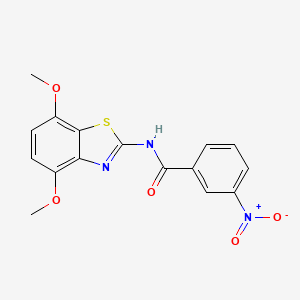

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a benzothiazole-derived compound featuring a 3-nitrobenzamide moiety attached to a 4,7-dimethoxy-substituted benzothiazole ring.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-11-6-7-12(24-2)14-13(11)17-16(25-14)18-15(20)9-4-3-5-10(8-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBYHTWOUSEXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.

Cyclization: Acid or base catalysts, elevated temperatures.

Major Products Formed

Reduction: 3-amino-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Polycyclic heterocycles with potential biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety, such as N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and survival. For instance, studies have shown that similar benzothiazole derivatives can induce apoptosis in various cancer cell lines through the modulation of pathways involving glutathione S-transferases (GSTs) .

Table 1: Summary of Anticancer Studies on Benzothiazole Derivatives

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid . This property positions this compound as a potential candidate for treating inflammatory diseases.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research. For instance, studies have utilized derivatives of benzothiazole to explore their binding affinities and inhibitory effects on GSTs . The insights gained from these interactions can lead to the development of novel therapeutic agents targeting specific pathways involved in disease processes.

Table 2: Enzyme Interaction Studies

| Compound | Target Enzyme | Interaction Type | Findings |

|---|---|---|---|

| This compound | Glutathione S-transferases | Competitive inhibition | Potential for anticancer therapy through enzyme modulation |

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Research into its luminescent properties could pave the way for its use in developing light-emitting diodes (LEDs) and sensors .

Case Study: Anticancer Mechanism Elucidation

A study investigating the anticancer effects of benzothiazole derivatives demonstrated that these compounds could effectively inhibit GST activity in human tumor cells. The research highlighted how submicromolar concentrations led to significant apoptosis through the disruption of critical cellular pathways .

Case Study: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers found that compounds similar to this compound significantly reduced inflammation markers in vitro by inhibiting COX enzymes . This finding supports further exploration into its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to several benzothiazole and benzamide derivatives (Table 1):

Key Observations:

- Nitro vs. This may influence binding to biological targets like enzymes .

- Methoxy Substitution: The 4,7-dimethoxy groups on the benzothiazole ring increase steric bulk and electron-donating effects compared to alkyl-substituted analogs (e.g., 3-methyl in , 3-ethyl in ). This could affect solubility and crystal packing .

- Amide vs. Imine Linkage: The target’s amide linkage contrasts with the imine (Schiff base) structure in , which may alter stability and hydrogen-bonding capabilities. For example, imine derivatives often participate in coordination chemistry, while amides are more rigid .

Electronic and Steric Properties

- In contrast, the 4-methoxy group in is electron-donating, which may reduce reactivity but improve membrane permeability .

- Methoxy vs. Alkyl Substituents: The 4,7-dimethoxy groups on the benzothiazole ring create a planar, rigid structure compared to the 3-ethyl group in , which adds steric hindrance. This could influence molecular packing in crystals or binding to hydrophobic pockets in proteins .

Data Tables

Table 1. Structural and Functional Comparison of Analogous Compounds

Table 2. Calculated Physicochemical Properties

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole ring substituted with methoxy groups and a nitrobenzamide moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural arrangement plays a crucial role in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Apoptosis Induction : Related compounds in the benzothiazole family have been shown to induce apoptosis in cancer cells by damaging nuclear DNA and inhibiting cell migration.

- Antimicrobial Activity : Benzothiazole derivatives are noted for their antimicrobial properties against various pathogens, suggesting that this compound may exhibit similar effects.

Anticancer Properties

Numerous studies highlight the anticancer potential of this compound:

- Cell Line Studies : Research indicates that derivatives of benzothiazole can significantly inhibit the proliferation of breast cancer cell lines. For instance, compounds structurally related to this one have demonstrated effective cytotoxicity against cancer cells.

- Mechanistic Insights : Molecular docking studies have revealed how this compound interacts with proteins involved in cancer pathways, providing insights into its mechanism of action as a potential therapeutic agent.

Antimicrobial Activity

The compound's benzothiazole moiety is associated with enhanced biological activity against various microbial strains:

- In Vitro Studies : Preliminary studies suggest that it exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity is crucial for developing new antibiotics amid rising resistance issues.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; inhibited cell migration. |

| Study 2 | Antimicrobial Efficacy | Showed significant inhibition against multiple bacterial strains; effective at low concentrations. |

| Study 3 | Molecular Docking | Identified binding affinities with key proteins involved in cancer progression; elucidated potential mechanisms of action. |

Q & A

Q. What are the optimized synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves coupling a substituted benzothiazol-2-amine with a nitrobenzoyl chloride derivative. A key step is the acylation reaction under reflux in anhydrous pyridine or ethanol with catalytic acetic acid. For example, details a similar synthesis where 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization. To optimize yield, parameters such as stoichiometry (equimolar ratios), solvent choice (polar aprotic solvents enhance nucleophilicity), and temperature control (reflux vs. room temperature) must be systematically tested. Impurity profiles should be monitored using TLC or HPLC .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Characterization involves:

- FT-IR : Confirmation of amide (C=O stretch ~1650–1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.

- NMR : ¹H and ¹³C NMR resolve methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing nitro groups.

- X-ray diffraction (XRD) : Single-crystal XRD reveals molecular geometry, intermolecular hydrogen bonds (e.g., N–H···O), and packing motifs. highlights the use of SHELXL for refinement, identifying hydrogen-bonded dimers critical for crystal stability .

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing influence the compound’s stability and solubility?

Hirshfeld surface analysis ( ) quantifies interactions like H···O (20–25% contribution) and H···H (50–60%), which stabilize the crystal lattice. Weak interactions (C–H···π, van der Waals) contribute to solubility limitations. For instance, nitro groups enhance lattice energy via dipole-dipole interactions, reducing solubility in non-polar solvents. Solubility can be modulated by introducing solubilizing groups (e.g., morpholine) without disrupting the benzothiazole core .

Q. What computational methods are employed to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d) level calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar nitrobenzamides), indicating charge-transfer potential. Molecular Electrostatic Potential (MEP) maps identify nucleophilic (methoxy regions) and electrophilic (nitro group) sites. demonstrates how these tools guide reactivity predictions, such as susceptibility to nucleophilic aromatic substitution .

Q. What is the compound’s potential as an enzyme inhibitor, and how is this validated experimentally?

Molecular docking (e.g., AutoDock Vina) against targets like human factor Xa (hFXa) reveals binding affinities (e.g., −8.5 kcal/mol) via interactions with catalytic Ser195 or Tyr228 residues. cites a related nitrobenzamide derivative showing inhibitory activity (IC₅₀ ~10 µM) in enzymatic assays. Validation requires kinetic studies (e.g., fluorogenic substrate hydrolysis) and structural analogs to establish structure-activity relationships .

Methodological Considerations

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Overlapping signals in crowded aromatic regions (common in benzothiazoles) are resolved using 2D NMR (HSQC, HMBC). For example, HMBC correlations between methoxy protons and C-4/C-7 carbons confirm substitution patterns. Conflicting XRD and DFT bond lengths (<0.05 Å deviation) may arise from crystal packing effects and are addressed by comparing gas-phase (DFT) vs. solid-state (XRD) geometries .

Q. What strategies mitigate decomposition during storage or biological assays?

Nitro groups are prone to photodegradation; thus, storage in amber vials under inert atmosphere (N₂) is recommended. Lyophilization improves stability for aqueous solutions. Purity must be verified via HPLC (>98%) before assays, as impurities (e.g., hydrolyzed amides) can skew bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.